Dibutyldimethoxytin
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Dibutyldimethoxytin can be synthesized through the reaction of dibutyltin dichloride with methanol. The reaction typically involves the following steps:
- Dissolution of dibutyltin dichloride in an appropriate solvent.
- Addition of methanol to the solution.
- The reaction mixture is then heated under reflux conditions to facilitate the substitution of chlorine atoms with methoxy groups, forming this compound .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves:
- Large-scale mixing of dibutyltin dichloride with methanol.
- Controlled heating and refluxing to complete the substitution reaction.
- Purification steps to remove any unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions: Dibutyldimethoxytin undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form dibutyltin oxide.
Substitution: The methoxy groups can be substituted with other nucleophiles, such as halides or alkoxides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide or oxygen in the presence of a catalyst.
Substitution: Reagents such as halides (e.g., hydrochloric acid) or alkoxides (e.g., sodium ethoxide) are used under controlled conditions.
Major Products:
Oxidation: Dibutyltin oxide.
Substitution: Depending on the nucleophile used, products can include dibutyltin halides or dibutyltin alkoxides.
Scientific Research Applications
Dibutyldimethoxytin has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: It is employed in studies involving the interaction of organotin compounds with biological systems.
Medicine: Research into its potential use in pharmaceuticals and as an antimicrobial agent.
Industry: Utilized in the production of polymers and as a stabilizer in the manufacturing of plastics.
Mechanism of Action
The mechanism of action of dibutyldimethoxytin involves the coordination of the tin atom with organic substrates, leading to the formation of new chemical bonds. This coordination facilitates various chemical transformations, making it a valuable catalyst and reagent in synthetic chemistry . The molecular targets and pathways involved depend on the specific reaction and application.
Comparison with Similar Compounds
Dibutyltin oxide: An organotin compound with the formula (C4H9)2SnO, used as a reagent and catalyst.
Dibutyltin dichloride: A precursor in the synthesis of dibutyldimethoxytin, with the formula (C4H9)2SnCl2.
Uniqueness: this compound is unique due to its specific chemical structure, which allows it to undergo a variety of chemical reactions and serve as a versatile reagent and catalyst in both research and industrial applications. Its ability to form stable complexes with organic substrates distinguishes it from other organotin compounds .
Properties
IUPAC Name |
dibutyl(dimethoxy)stannane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C4H9.2CH3O.Sn/c2*1-3-4-2;2*1-2;/h2*1,3-4H2,2H3;2*1H3;/q;;2*-1;+2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXDVQYBUEVYUCG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H24O2Sn | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1061441 | |
Record name | Stannane, dibutyldimethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1061441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear light yellow liquid; [Sigma-Aldrich MSDS] | |
Record name | Dibutyltin dimethoxide | |
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CAS No. |
1067-55-6 | |
Record name | Dibutyltin dimethoxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1067-55-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Dibutyldimethoxytin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001067556 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dibutyldimethoxytin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101695 | |
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Record name | Stannane, dibutyldimethoxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Stannane, dibutyldimethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1061441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dibutyldimethoxystannane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.669 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | DIBUTYLDIMETHOXYTIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OC0TV05L8M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods
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Strategy Settings
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